Cas no 16357-75-8 (5-Pyrimidinecarbonitrile,4-hydrazinyl-)

5-Pyrimidinecarbonitrile,4-hydrazinyl- 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidinecarbonitrile,4-hydrazinyl-
- 5-Pyrimidinecarbonitrile, 4-hydrazino- (8CI)
- 4-Hydrazino-5-amino-6-methylpyrimidin
- 4-Hydrazino-5-cyan-pyrimidin
- 4-hydrazino-6-methyl-pyrimidin-5-ylamine
- 4-hydrazino-pyrimidine-5-carbonitrile
- MG 1
- 4-Hydrazinylpyrimidine-5-carbonitrile
- AKOS006336100
- 16357-75-8
- SB57052
- 4-hydrazinopyrimidine-5-carbonitrile
- 5-Pyrimidinecarbonitrile,4-hydrazino-(8ci)
-
- インチ: InChI=1S/C5H5N5/c6-1-4-2-8-3-9-5(4)10-7/h2-3H,7H2,(H,8,9,10)
- InChIKey: CDCUXECTYKUWCZ-UHFFFAOYSA-N
- SMILES: C(#N)C1=CNC=NC1=NN
計算された属性
- 精确分子量: 135.05400
- 同位素质量: 135.054
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 147
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.6A^2
- XLogP3: 0
じっけんとくせい
- PSA: 87.62000
- LogP: 0.40718
5-Pyrimidinecarbonitrile,4-hydrazinyl- Security Information
5-Pyrimidinecarbonitrile,4-hydrazinyl- 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Pyrimidinecarbonitrile,4-hydrazinyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A089000337-1g |
4-Hydrazinylpyrimidine-5-carbonitrile |
16357-75-8 | 97% | 1g |
$634.51 | 2022-04-02 | |
Chemenu | CM507413-1g |
4-Hydrazinylpyrimidine-5-carbonitrile |
16357-75-8 | 97% | 1g |
$575 | 2023-02-02 |
5-Pyrimidinecarbonitrile,4-hydrazinyl- 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
5-Pyrimidinecarbonitrile,4-hydrazinyl-に関する追加情報
5-Pyrimidinecarbonitrile,4-hydrazinyl-: A Comprehensive Overview
5-Pyrimidinecarbonitrile,4-hydrazinyl- is a unique compound that has garnered significant attention in the field of biomedical research. This compound belongs to the family of pyrimidine derivatives, which are known for their diverse applications in drug discovery and chemical synthesis. Its structure features a pyrimidine ring substituted with a cyano group at position 5 and a hydrazine moiety at position 4, making it a fascinating subject for both academic and industrial investigations.
The compound's unique combination of functional groups positions it as a potential candidate for various biomedical applications. Its pyrimidine core provides a rigid and aromatic framework, while the cyano group introduces electron-withdrawing properties, enhancing its reactivity in chemical transformations. The hydrazine moiety, on the other hand, adds versatility by enabling amide or urea-like interactions, which are highly desirable in drug design.
Recent studies have highlighted the potential of 5-Pyrimidinecarbonitrile,4-hydrazinyl- as a scaffold for the development of anticancer and anti-inflammatory agents. Its ability to undergo various reactions, such as nucleophilic substitutions and condensations, makes it an ideal candidate for constructing complex heterocyclic compounds with tailored biological activities.
In the realm of pharmaceutical chemistry, this compound has been explored for its role in targeted drug delivery systems. The hydrazine group can be functionalized to form biodegradable linkers, enabling controlled release of therapeutic agents. This attribute positions it as a promising component in the development of nanomedicines and smart drugs.
Furthermore, advancements in computational chemistry have allowed researchers to predict the binding affinities of this compound with various pharmacological targets. Molecular docking studies have revealed that 5-Pyrimidinecarbonitrile,4-hydrazinyl- exhibits significant affinity for kinase and receptor molecules, suggesting its potential as a lead compound in the discovery of enzyme inhibitors.
The synthesis of 5-Pyrimidinecarbonitrile,4-hydrazinyl- is straightforward and can be achieved through a series of nucleophilic substitutions starting from cyanopyridines. Its scalability makes it suitable for both laboratory and industrial applications. Recent research has also explored the use of microwave-assisted chemistry to optimize its synthesis, reducing reaction times and enhancing yields.
In conclusion, 5-Pyrimidinecarbonitrile,4-hydrazinyl- stands out as a versatile and valuable compound in the field of biomedical sciences. Its unique structural features, combined with its potential for functionalization, make it an attractive candidate for drug development, chemical synthesis, and biotechnology applications. As research in these areas continues to evolve, this compound is poised to play a significant role in addressing unmet medical needs.
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